molecular formula C23H41O3P B14306373 Methyl phenyl hexadecylphosphonate CAS No. 113705-28-5

Methyl phenyl hexadecylphosphonate

Cat. No.: B14306373
CAS No.: 113705-28-5
M. Wt: 396.5 g/mol
InChI Key: KGTWLQDSXWTXGS-UHFFFAOYSA-N
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Description

Methyl phenyl hexadecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl, phenyl, and hexadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyl hexadecylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with phenylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl hexadecylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.

Major Products Formed:

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine oxides.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Methyl phenyl hexadecylphosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and in drug design.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl phenyl hexadecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity.

Comparison with Similar Compounds

    Phenylphosphonic acid: Similar structure but lacks the hexadecyl group.

    Hexadecylphosphonic acid: Similar structure but lacks the phenyl group.

    Methylphosphonic acid: Similar structure but lacks both phenyl and hexadecyl groups.

Uniqueness: Methyl phenyl hexadecylphosphonate is unique due to the combination of its methyl, phenyl, and hexadecyl groups, which confer distinct chemical properties and potential applications. The presence of the long hexadecyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments.

Properties

CAS No.

113705-28-5

Molecular Formula

C23H41O3P

Molecular Weight

396.5 g/mol

IUPAC Name

[hexadecyl(methoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C23H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(24,25-2)26-23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3

InChI Key

KGTWLQDSXWTXGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCP(=O)(OC)OC1=CC=CC=C1

Origin of Product

United States

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